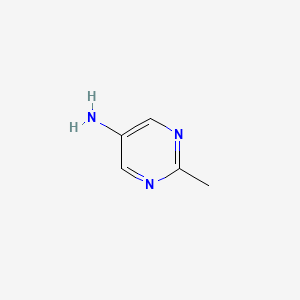
5-氨基-2-甲基嘧啶
描述
5-Amino-2-methylpyrimidine is an organic compound with the molecular formula C5H7N3 It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
科学研究应用
5-Amino-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 5-Amino-2-methylpyrimidine is the enzyme Aminopyrimidine aminohydrolase . This enzyme is involved in the thiamine biosynthetic process and thiamine diphosphate biosynthetic process .
Mode of Action
5-Amino-2-methylpyrimidine interacts with its target, Aminopyrimidine aminohydrolase, by undergoing an amino-pyrimidine hydrolysis reaction . This reaction occurs at the C5’ of the pyrimidine moiety of thiamine compounds, which is part of a thiamine salvage pathway . The compound is converted from 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) .
Biochemical Pathways
The action of 5-Amino-2-methylpyrimidine affects the thiamine biosynthetic pathway . This pathway is crucial for the synthesis of thiamine, an essential nutrient for human health . The compound plays a role in the regeneration of the thiamine pyrimidine from thiamine degraded products present in the environment .
Result of Action
The action of 5-Amino-2-methylpyrimidine results in the conversion of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) . This conversion is part of a thiamine salvage pathway, which is crucial for the regeneration of the thiamine pyrimidine .
生化分析
Biochemical Properties
2-Methylpyrimidin-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase. These interactions are essential for the synthesis and degradation of pyrimidine nucleotides, which are vital for DNA and RNA synthesis .
Cellular Effects
2-Methylpyrimidin-5-amine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and phosphatases, which are critical for cell signaling. Additionally, 2-Methylpyrimidin-5-amine can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 2-Methylpyrimidin-5-amine involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it has been found to inhibit dihydroorotate dehydrogenase, thereby affecting pyrimidine biosynthesis. This inhibition can lead to changes in gene expression and cellular metabolism, as the availability of pyrimidine nucleotides is crucial for these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylpyrimidin-5-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Methylpyrimidin-5-amine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-Methylpyrimidin-5-amine can lead to significant changes in cell behavior and metabolism .
Dosage Effects in Animal Models
The effects of 2-Methylpyrimidin-5-amine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be beneficial in modulating certain biochemical pathways. At high doses, 2-Methylpyrimidin-5-amine can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-Methylpyrimidin-5-amine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are crucial for the synthesis and degradation of pyrimidine nucleotides. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Methylpyrimidin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2-Methylpyrimidin-5-amine across cell membranes and its localization within different cellular compartments. The compound’s distribution can affect its activity and function, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
2-Methylpyrimidin-5-amine is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments and interact with different sets of biomolecules. Targeting signals and post-translational modifications can direct 2-Methylpyrimidin-5-amine to specific compartments, ensuring that it reaches the appropriate sites for its biochemical activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with ammonia or an amine under suitable conditions. For instance, the reaction of 2-methylpyrimidine with ammonia in the presence of a catalyst such as palladium on carbon can yield 5-Amino-2-methylpyrimidine.
Industrial Production Methods: Industrial production of 5-Amino-2-methylpyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 5-Amino-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
相似化合物的比较
2-Aminopyrimidine: Similar in structure but lacks the methyl group at position 2.
5-Methylpyrimidine: Similar but lacks the amino group at position 5.
2,4-Diaminopyrimidine: Contains additional amino groups, leading to different properties.
Uniqueness: 5-Amino-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at position 2 and an amino group at position 5 makes it a valuable compound for various applications.
属性
IUPAC Name |
2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPRNGGSKJHOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304310 | |
| Record name | 2-Methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39889-94-6 | |
| Record name | 39889-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methyl-5-pyrimidinamine, as part of the moxonidine structure, contribute to its antihypertensive effects?
A: 2-Methyl-5-pyrimidinamine is a crucial component of the moxonidine molecule, an antihypertensive agent. Research suggests that moxonidine primarily exerts its antihypertensive effects by acting as an agonist at presynaptic alpha-2 receptors in the central nervous system. [, ] This activation leads to a decrease in sympathetic nervous system activity, ultimately reducing blood pressure and heart rate. [] While the specific contribution of the 2-methyl-5-pyrimidinamine moiety to this binding interaction hasn't been fully elucidated in the provided research, it's likely crucial for the overall structure and binding affinity of moxonidine to its target.
Q2: What is the significance of moxonidine's selectivity for alpha-2 receptors compared to other alpha-receptor agonists?
A: Moxonidine demonstrates a significantly higher selectivity for presynaptic alpha-2 receptors compared to clonidine, another alpha-2 receptor agonist. [, ] This enhanced selectivity translates into a more targeted antihypertensive effect with potentially fewer side effects. While clonidine displays greater potency at both alpha-1 and alpha-2 receptor subtypes, its less discriminatory binding profile can lead to a wider range of side effects. [] Moxonidine's unique selectivity profile highlights the potential importance of specific structural features, potentially including the 2-methyl-5-pyrimidinamine moiety, in achieving desired pharmacological outcomes.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of compounds containing the 2-methyl-5-pyrimidinamine moiety?
A3: While the provided research focuses on the pharmacological profile of moxonidine, it doesn't delve into detailed SAR studies regarding modifications to the 2-methyl-5-pyrimidinamine scaffold. Investigating how alterations to this core structure affect binding affinity, selectivity, and ultimately, the antihypertensive activity would be valuable. Such research could identify novel compounds with improved potency, selectivity, and potentially fewer side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


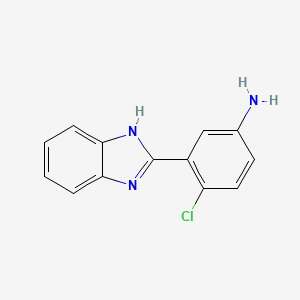
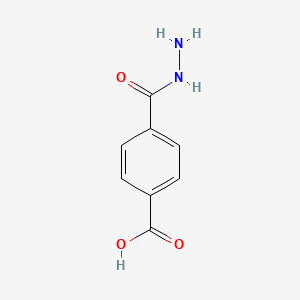
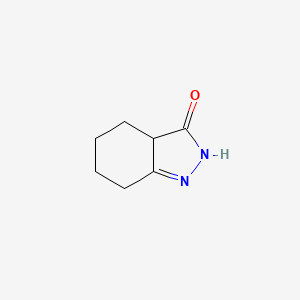
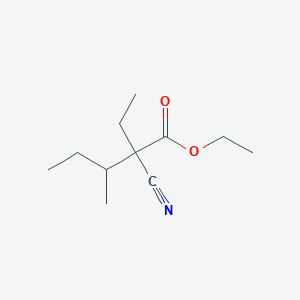
![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)
![4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol](/img/structure/B1331463.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
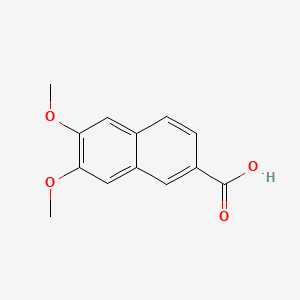

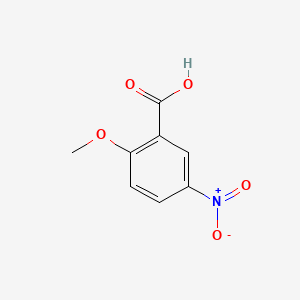
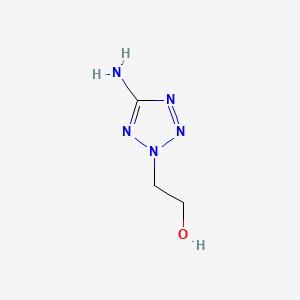

![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)
